

Application Notes and Protocols for Sebetralstat Administration in Mouse Models of Angioedema

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Compound of Interest

Compound Name: *Sebetralstat*

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Introduction

Sebetralstat (formerly KVD900) is a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent, unpredictable, and potentially life-threatening swelling attacks due to the overproduction of bradykinin.[2] **Sebetralstat** acts by directly inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS), thereby preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin.[1] Its rapid absorption and high potency make it a promising therapeutic agent for acute HAE attacks.[3]

These application notes provide an overview of the mechanism of action of **sebetralstat**, its pharmacological properties, and detailed protocols for its administration in preclinical mouse models of angioedema. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of **sebetralstat** and other plasma kallikrein inhibitors.

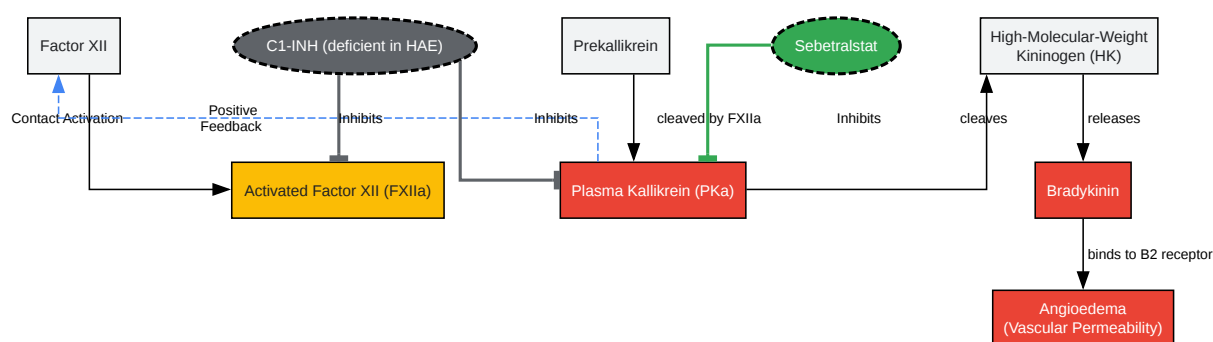
Mechanism of Action: The Kallikrein-Kinin System and Sebetralstat Inhibition

Hereditary angioedema is primarily driven by the uncontrolled activation of the kallikrein-kinin system. A deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to excessive

plasma kallikrein activity. Activated plasma kallikrein cleaves high-molecular-weight kininogen (HK), releasing the potent vasodilator bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent angioedema.

Sebetralstat is a competitive, reversible inhibitor of plasma kallikrein, which binds to the active site of the enzyme and prevents the cleavage of HK, thus blocking the production of bradykinin.

[3]



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Sebetralstat's inhibition of the kallikrein-kinin system.

Pharmacological and Physicochemical Properties of Sebetralstat

Sebetralstat has been characterized by its high potency and selectivity for plasma kallikrein. Its physicochemical properties are optimized for rapid oral absorption.

Parameter	Value	Reference
Potency (Ki)	3.02 nM	
Selectivity	>1500-fold vs. other serine proteases	
Oral Absorption	Rapid, with a median Tmax of 0.5 hours in humans	
Plasma Protein Binding	77% (in vitro)	
Metabolism	Primarily hepatic via CYP3A4 and secondarily via CYP2C8	

Representative Experimental Protocol: Sebetralstat in a Murine Model of Bradykinin-Mediated Angioedema

While specific preclinical studies detailing **sebetralstat** administration in mouse models of angioedema are not extensively published, a representative protocol can be constructed based on established methodologies for other plasma kallikrein inhibitors and related compounds. The following protocol describes a general approach to assess the in vivo efficacy of orally administered **sebetralstat** in a mouse model of induced angioedema.

Animals

- Species: Male or female C57BL/6 mice or Serping1-/- mice.
- Age: 8-12 weeks.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

Materials and Reagents

- **Sebetralstat** (for research use)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- Captopril (ACE inhibitor, to prevent bradykinin degradation)
- Bradykinin or a contact system activator (e.g., silica nanoparticles)
- Anesthetic (e.g., isoflurane)
- Phosphate-buffered saline (PBS)
- Calipers for measurement

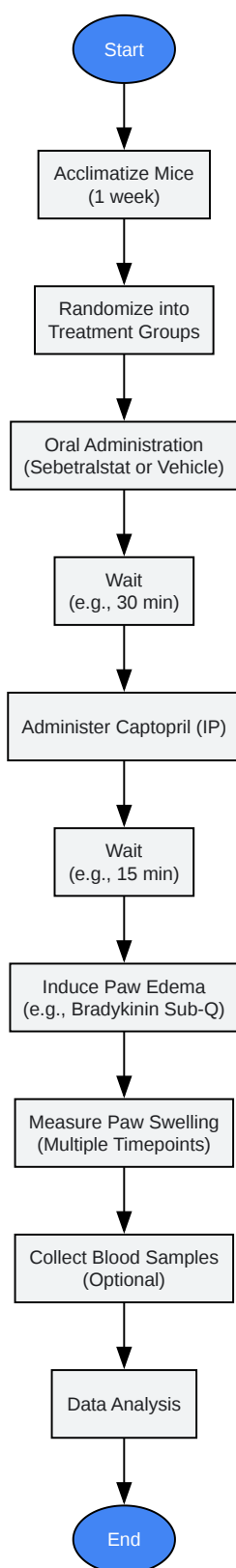
Experimental Procedure

- Drug Preparation and Administration:
 - Prepare a suspension of **sebetralstat** in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
 - Administer **sebetralstat** or vehicle orally via gavage to conscious mice at a volume of 10 ml/kg.
- Induction of Angioedema:
 - At a specified time post-**sebetralstat** administration (e.g., 30 minutes), administer captopril (e.g., 100 mg/kg, intraperitoneally) to inhibit bradykinin degradation.
 - After an appropriate interval (e.g., 15 minutes), induce localized edema. One common method is a subcutaneous injection of a contact system activator or bradykinin into the paw. Alternatively, systemic vascular permeability can be assessed. For a localized model, inject a small volume (e.g., 20 μ L) of the pro-inflammatory agent into the dorsal surface of one hind paw. The contralateral paw can be injected with saline as a control.
- Assessment of Edema:

- Measure the paw thickness or volume at baseline (before induction) and at regular intervals post-induction (e.g., 15, 30, 60, 120 minutes) using digital calipers.
- The degree of swelling can be calculated as the percentage increase in paw thickness or volume compared to baseline.
- Pharmacodynamic Endpoints (Optional):
 - At the end of the experiment, collect blood samples via cardiac puncture for the analysis of plasma kallikrein activity, cleaved HK levels, or bradykinin concentrations.

Data Analysis

- Compare the mean paw swelling between the **sebetralstat**-treated groups and the vehicle-treated group at each time point.
- Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
- Calculate the dose-dependent inhibition of edema by **sebetralstat**.



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A representative workflow for in vivo efficacy testing.

Quantitative Data from Human Clinical Trials

While quantitative data from mouse models for **sebetralstat** is not readily available in published literature, extensive data exists from human clinical trials, which underscores its clinical efficacy.

Table 1: Efficacy of **Sebetralstat** in the Phase 3 KONFIDENT Trial

Endpoint	Placebo	Sebetralstat (300 mg)	Sebetralstat (600 mg)
Median Time to Symptom Relief (hours)	>12	1.79	1.62
Median Time to Complete Resolution (hours)	34.1	15.09	11.08
Attacks with Complete Resolution within 24h	27.4%	42.5%	49.5%

Data from the KONFIDENT Phase 3 trial.

Table 2: Pharmacokinetics of a Single 600 mg Oral Dose of **Sebetralstat** in HAE Patients

PK Parameter	Value (Geometric Mean)
Tmax (median, hours)	0.5
Cmax (ng/mL)	6460
AUC0–24 (h·ng/mL)	18,600

Data from a Phase 2 trial in patients with HAE.

Conclusion

Sebetralstat is a promising oral, on-demand therapy for HAE with a well-defined mechanism of action and demonstrated clinical efficacy in humans. The provided representative protocol for administration in a mouse model of angioedema offers a framework for preclinical evaluation of **sebetralstat** and other plasma kallikrein inhibitors. Further research and publication of specific preclinical data will be valuable in fully elucidating the in vivo characteristics of **sebetralstat** in animal models.

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